molecular formula C11H16O3 B14587867 (2S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol CAS No. 61248-74-6

(2S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol

Cat. No.: B14587867
CAS No.: 61248-74-6
M. Wt: 196.24 g/mol
InChI Key: BUPIGXJCEVUNSJ-JTQLQIEISA-N
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Description

(2S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol is an organic compound characterized by the presence of a propane-1,2-diol backbone substituted with a 3,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol typically involves the reaction of 3,5-dimethylphenol with an epoxide derivative of propane-1,2-diol. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3,5-Dimethylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions

Properties

CAS No.

61248-74-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2S)-3-(3,5-dimethylphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3/t10-/m0/s1

InChI Key

BUPIGXJCEVUNSJ-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC[C@H](CO)O)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CO)O)C

Origin of Product

United States

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